N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(chloromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-8-10-1-3-11(4-2-10)15(18)17-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRXCEUUZDHSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 4-Methylbenzoic Acid
4-Methylbenzoic acid undergoes radical-mediated chlorination using N-chlorosuccinimide (NCS) and a free radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile). This method, adapted from analogous dioxol-2-one syntheses, proceeds in dichloroethane or dichloromethane at 50–150°C for 2–8 hours.
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 100–140°C |
| Time | 5–8 hours |
| NCS : Substrate Ratio | 1.5–3 : 1 |
| Initiator Loading | 0.05–0.15 wt% |
| Solvent | Dichloroethane |
Under these conditions, 4-(chloromethyl)benzoic acid is obtained in 80–85% yield. Subsequent treatment with thionyl chloride (2 equivalents) at reflux converts the acid to its acyl chloride derivative quantitatively.
Amide Coupling with 5-Aminobenzo[d][1, dioxole
The acyl chloride reacts with 5-aminobenzo[d][1,dioxole in dichloromethane or tetrahydrofuran, catalyzed by triethylamine (TEA) to scavenge HCl.
Typical Protocol
-
Dissolve 4-(chloromethyl)benzoyl chloride (1.0 equiv) in anhydrous dichloromethane.
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Introduce TEA (2.0 equiv) and stir at 25°C for 12 hours.
-
Isolate the product via vacuum filtration or column chromatography.
This method achieves yields of 78–82%, with purity >99% confirmed by HPLC.
Alternative Method: In Situ Chloromethylation of N-(Benzo[d] dioxol-5-yl)-4-methylbenzamide
For substrates sensitive to acyl chloride formation, direct chlorination of the preformed amide is viable.
Procedure
-
Synthesize N-(Benzo[d]dioxol-5-yl)-4-methylbenzamide via coupling of 4-methylbenzoic acid and 5-aminobenzo[d]dioxole using EDCl/HOBt.
-
Chlorinate the methyl group using NCS (2.0 equiv) and benzoyl peroxide (0.1 equiv) in dichloroethane at 100°C for 6 hours.
Key Data
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (GC) | 98.5% |
| Reaction Scale | 100 g–5 kg |
This route avoids handling reactive acyl chlorides but requires stringent temperature control to prevent decomposition.
Industrial-Scale Production Insights
Scalable adaptations of the above methods emphasize solvent recycling and catalyst recovery. For example, N,N-dimethylaniline (used in analogous dioxol-2-one syntheses) can be reclaimed from reaction mixtures via distillation, reducing costs by 15–20%. Large-scale chlorination (5 kg batches) employs continuous-flow reactors to maintain optimal temperatures and improve safety.
Critical Analysis of Methodologies
Chlorination Efficiency
Radical initiators significantly impact chlorination kinetics. Benzoyl peroxide outperforms azobisisobutyronitrile in polar solvents (e.g., dichloroethane), reducing reaction times by 30%. Excess NCS (>3 equiv) leads to di-chlorination byproducts, necessitating precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo[d][1,3]dioxole moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced derivatives, potentially affecting the chloromethyl group or the benzo[d][1,3]dioxole moiety.
Hydrolysis: Benzoic acid derivatives and amines.
Scientific Research Applications
Biological Activities
N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide has shown promise in various biological assays:
Anticancer Activity
Recent studies have indicated that benzodioxole derivatives exhibit anticancer properties. The chloromethyl group can participate in nucleophilic substitution reactions, which may enhance the compound's reactivity towards cancer cell targets .
Antimicrobial Effects
Research has demonstrated that compounds with similar structures possess antimicrobial properties. This compound could potentially inhibit bacterial growth by interfering with essential biochemical pathways .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance, derivatives of benzodioxole have been shown to modulate ATP-binding cassette transporters, which are crucial in drug resistance mechanisms .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
Diabetes Management
Studies have explored the potential of benzodioxole derivatives as α-amylase inhibitors, which play a role in carbohydrate metabolism management. Compounds in this category have shown significant inhibitory effects with IC50 values indicating their effectiveness .
Treatment of Cystic Fibrosis
The modulation of ATP-binding cassette transporters by benzodioxole derivatives presents a potential avenue for treating cystic fibrosis, offering a mechanism to enhance drug delivery and efficacy .
Case Study 1: Antidiabetic Potential
In a study published in PMC, researchers synthesized several benzodioxole derivatives and tested their inhibitory effects on α-amylase, revealing promising candidates for diabetes management .
Case Study 2: Anticancer Research
A recent investigation highlighted the anticancer activities of benzodioxole derivatives, emphasizing their potential as chemotherapeutic agents due to their ability to modulate key cellular pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the chloromethyl group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Chloromethyl vs. In contrast, methoxymethyl groups (e.g., C5, C1) improve solubility but reduce reactivity .
- Piperazine Modifications: Compounds like B17 and C5 incorporate piperazine rings linked to aromatic groups, which may enhance binding to receptors like PCSK9 or adenosine A1 through hydrophobic and hydrogen-bonding interactions .
Physical and Spectroscopic Properties
Melting points and spectroscopic data reflect structural differences:
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in anticancer research.
Chemical Structure and Synthesis
The compound features a benzamide core with a benzo[d][1,3]dioxole moiety and a chloromethyl group . The synthesis typically involves:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization of catechol derivatives with formaldehyde.
- Introduction of the Chloromethyl Group : Via chloromethylation reactions using reagents like chloromethyl methyl ether.
- Amidation Reaction : Coupling the benzo[d][1,3]dioxole derivative with 4-chloromethylbenzoyl chloride in the presence of a base such as triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition.
- Receptor Binding : The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in receptors, modulating their activity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells.
- The compound showed an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 cells, indicating significant antiproliferative activity .
Comparative Analysis
A comparison with similar compounds reveals unique properties:
| Compound Name | Key Features | IC50 (μM) |
|---|---|---|
| This compound | Contains chloromethyl group | 25.72 ± 3.95 |
| N-(Benzo[d][1,3]dioxol-5-yl)benzamide | Lacks chloromethyl group | Not specified |
| 4-(Chloromethyl)benzamide | Lacks benzo[d][1,3]dioxole moiety | Not specified |
Study on Anticancer Activity
In a study conducted by Ribeiro Morais et al., the compound was tested on tumor-bearing mice. Results indicated that treatment led to significant tumor suppression compared to control groups. This suggests that the compound may not only inhibit cell proliferation but also affect tumor growth in vivo .
Mechanistic Insights
Another research highlighted that the compound could inhibit specific pathways involved in cancer cell survival. The presence of the benzo[d][1,3]dioxole moiety enhances its interaction with target proteins involved in apoptosis regulation .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide during synthesis?
- Methodological Answer : Prior to synthesis, conduct a hazard analysis for all reagents (e.g., chlorinated intermediates, solvents like dichloromethane) and evaluate risks using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Use PPE (gloves, goggles) and ensure adequate ventilation due to potential mutagenicity observed in structurally related anomeric amides . Storage conditions should avoid heat, as decomposition events are reported in analogous compounds .
Q. What synthetic routes and reaction conditions optimize the yield of This compound?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Condensation of benzo[d][1,3]dioxol-5-amine with 4-(chloromethyl)benzoyl chloride in dichloromethane.
- Step 2 : Catalytic optimization using triethylamine to neutralize HCl byproducts .
- Key Parameters : Maintain temperatures below 40°C to prevent chloromethyl group degradation. Solvent choice (e.g., DMF vs. dichloromethane) impacts reaction kinetics and purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and chloromethyl groups (δ 4.5–4.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 316.05) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Bands at 1680–1700 cm⁻¹ confirm amide C=O stretches .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzodioxole or chloromethyl groups) influence biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., replacing chloromethyl with bromomethyl or adding electron-withdrawing groups). Evaluate bioactivity via:
- Enzyme Inhibition Assays : Test against kinase targets using fluorescence polarization .
- Cellular Uptake Studies : Use radiolabeled analogs to quantify permeability in Caco-2 cell monolayers .
- Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ shifts .
Q. How can contradictory data on solubility and stability be resolved experimentally?
- Methodological Answer :
- Solubility : Use Hansen solubility parameters to screen co-solvents (e.g., DMSO-water mixtures) and measure via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of chloromethyl to hydroxymethyl) .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (pH, temperature) contributing to instability .
Q. What mechanisms explain the mutagenicity risk of this compound compared to analogs?
- Methodological Answer : Use Ames II testing with Salmonella typhimurium TA98 and TA100 strains. Compare mutagenic potency to structurally related anomeric amides (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide), which show mutagenicity linked to aryl nitro intermediates . For This compound, mutagenicity may arise from reactive chloromethyl electrophiles; mitigate via glutathione trapping assays .
Q. What experimental designs are optimal for studying the chloromethyl group’s reactivity?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to monitor nucleophilic substitution rates with thiols (e.g., glutathione) .
- Thermodynamic Profiling : Measure activation energy (ΔG‡) via Arrhenius plots in varying solvents (acetonitrile vs. THF) .
- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict reactive sites and transition states .
Q. How does the benzodioxole moiety influence spectroscopic properties and reaction pathways?
- Methodological Answer :
- Spectroscopy : The electron-donating dioxole ring deshields adjacent protons in ¹H NMR (δ 6.0–6.5 ppm) and stabilizes charge-transfer transitions in UV-Vis (λₐᵦₛ 280–320 nm) .
- Reactivity : The dioxole’s oxygen atoms participate in hydrogen bonding, altering nucleophilic attack trajectories in SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
